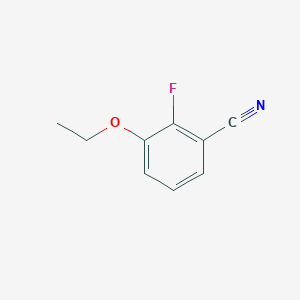

3-Ethoxy-2-fluorobenzonitrile

Description

BenchChem offers high-quality 3-Ethoxy-2-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUNOKNBZYDSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674435 | |

| Record name | 3-Ethoxy-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-20-8 | |

| Record name | 3-Ethoxy-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 3-Ethoxy-2-fluorobenzonitrile?

This guide provides a comprehensive technical overview of 3-Ethoxy-2-fluorobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document synthesizes information from authoritative chemical databases, computational predictions, and analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

3-Ethoxy-2-fluorobenzonitrile belongs to the class of benzonitriles, which are pivotal structural motifs in a wide array of functional molecules.[1] The presence of a nitrile group, a fluorine atom, and an ethoxy group on the benzene ring imparts a unique combination of electronic and steric properties. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, a feature extensively exploited in drug design.[2] The fluorine atom, with its high electronegativity, can significantly modulate the molecule's reactivity, metabolic stability, and binding affinity to biological targets.[3] The ethoxy group can influence lipophilicity and solubility, crucial parameters for pharmacokinetic profiles. While specific applications for 3-Ethoxy-2-fluorobenzonitrile are not yet widely documented, its structural features suggest its potential as a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[4]

Physicochemical Properties

Detailed experimental characterization of 3-Ethoxy-2-fluorobenzonitrile is not extensively reported in the scientific literature. However, its fundamental properties can be reliably identified from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1033202-20-8 | [5][6][7][8] |

| Molecular Formula | C₉H₈FNO | [5][6] |

| Molecular Weight | 165.16 g/mol | [5][6] |

| Appearance | Expected to be a solid or liquid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | Inferred |

| Topological Polar Surface Area (TPSA) | 33 Ų | [5] |

| XLogP3 | 2.1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Characterization

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis of 3-Ethoxy-2-fluorobenzonitrile has not been prominently published. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations. A potential pathway could involve the ethoxylation of a suitably substituted fluorobenzonitrile precursor. For instance, a nucleophilic aromatic substitution (SNAr) reaction on a precursor like 3-bromo-2-fluorobenzonitrile could be a viable strategy.

A generalized experimental protocol for a similar transformation is described for the synthesis of a related compound where 3-bromo-2-fluorobenzonitrile is reacted with an alcohol in the presence of a strong base like sodium hydride in a polar aprotic solvent such as DMF.[9]

Experimental Protocol: Hypothetical Synthesis of 3-Ethoxy-2-fluorobenzonitrile

-

To a solution of 3-hydroxy-2-fluorobenzonitrile in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature under an inert atmosphere.

-

Stir the mixture for a predetermined time to allow for the formation of the corresponding phenoxide.

-

Add ethyl iodide or ethyl bromide to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Ethoxy-2-fluorobenzonitrile.

Caption: Proposed Williamson ether synthesis for 3-Ethoxy-2-fluorobenzonitrile.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group. The aromatic region will display six signals for the benzene ring carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. C-O stretching vibrations for the ether linkage are expected in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 165.16. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.

Chemical Reactivity and Potential Applications

Reactivity Profile

The chemical reactivity of 3-Ethoxy-2-fluorobenzonitrile is dictated by its three functional groups:

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine. These transformations are fundamental in organic synthesis for introducing new functionalities.

-

Fluorine Atom: The fluorine atom at the ortho position to the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[3][10][11] This allows for the displacement of the fluorine by various nucleophiles, providing a versatile handle for further molecular elaboration.

-

Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Caption: Key reaction pathways for 3-Ethoxy-2-fluorobenzonitrile.

Potential Applications in Drug Discovery and Materials Science

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, with applications as inhibitors of various enzymes and as components of anticancer and antiviral agents.[1][2][12] The specific substitution pattern of 3-Ethoxy-2-fluorobenzonitrile makes it an attractive scaffold for the development of novel therapeutic agents. The combination of the fluorine and ethoxy groups can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

In materials science, fluorinated aromatic compounds are used in the synthesis of polymers and liquid crystals.[3] The polarity and rigidity of the benzonitrile core, along with the properties imparted by the substituents, suggest that 3-Ethoxy-2-fluorobenzonitrile could be a precursor to new materials with interesting electronic and optical properties.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Ethoxy-2-fluorobenzonitrile is not widely available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General safety precautions for related benzonitriles should be followed. For instance, the SDS for 3-ethoxybenzonitrile indicates that it is harmful if swallowed, in contact with skin, and if inhaled, and causes skin and eye irritation.[13] Similarly, 2-fluorobenzonitrile is classified as an acute toxicant and an irritant.[14]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Ethoxy-2-fluorobenzonitrile is a chemical entity with significant potential as a building block in synthetic chemistry. While experimental data on this specific compound is sparse, this guide provides a comprehensive overview of its predicted properties, plausible synthesis, expected reactivity, and potential applications based on the well-established chemistry of its constituent functional groups and related molecules. As research progresses, it is anticipated that the utility of this and similar substituted benzonitriles will be further elucidated, opening new avenues in drug discovery and materials science.

References

-

Ningbo INNO Pharmchem Co., Ltd. (n.d.). 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]

-

Gesher A. (n.d.). 2-Fluorobenzonitrile: A Key Building Block for Chemical Synthesis and Innovation. Retrieved from [Link]

-

PubChem (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

-

Gesher A. (n.d.). Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

ChemBK (n.d.). 1033202-20-8. Retrieved from [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

Crysdot LLC (n.d.). 3-Ethoxy-2-fluorobenzonitrile. Retrieved from [Link]

-

PubChem (n.d.). 3-(2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethoxy)-4-fluorobenzonitrile. Retrieved from [Link]

- Google Patents (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

Ningbo INNO Pharmchem Co., Ltd. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

-

PubChem (n.d.). 3-Ethoxybenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry (2023). Supplementary Information. Retrieved from [Link]

-

ACS Publications (2020). Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. 3-Ethoxy-2-fluorobenzonitrile , 1033202-20-8 - CookeChem [cookechem.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Buy 2-Fluorobenzonitrile (EVT-304241) | 394-47-8 [evitachem.com]

- 12. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Introduction: Unveiling the Potential of a Versatile Fluorinated Aromatic

An In-Depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: A Key Intermediate for Advanced Research

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 3-Ethoxy-2-fluorobenzonitrile emerges as a significant building block in this context, offering a unique combination of reactive handles—a nitrile, a fluoro group, and an ethoxy moiety—on an aromatic ring. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical identity, properties, safe handling protocols, and a representative synthetic workflow, underscoring its potential in the synthesis of complex molecular architectures.

Chemical Identity and Registry Information

The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. 3-Ethoxy-2-fluorobenzonitrile is registered under the following identifiers:

-

IUPAC Name: 3-Ethoxy-2-fluorobenzonitrile

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for designing experiments, predicting its behavior in various systems, and ensuring its proper storage and handling. The key properties of 3-Ethoxy-2-fluorobenzonitrile are summarized below.

| Property | Value | Source |

| Molecular Weight | 165.16 g/mol | [1] |

| Exact Mass | 165.05900 u | [2] |

| XLogP3 | 2.1 | [2] |

| Topological Polar Surface Area (TPSA) | 33 Ų | [2] |

| Storage Temperature | 2-8°C |

Safety and Handling: A Proactive Approach

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5][6]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[2][5][6]

-

Avoid Contact: Take measures to prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[2][4][6]

-

Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][5]

First Aid Measures (Based on Analogs):

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][6]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[4][6]

Representative Synthetic Workflow: Nucleophilic Aromatic Substitution

The synthesis of 3-Ethoxy-2-fluorobenzonitrile can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in organic chemistry is ideal for introducing alkoxy groups onto activated aromatic rings. The following protocol is a representative example based on established chemical principles for similar transformations.

Reaction Principle: The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring towards nucleophilic attack. A suitable starting material would be a di-halogenated benzonitrile, where one halogen is more susceptible to substitution.

Step-by-Step Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a suitable starting material such as 2,3-difluorobenzonitrile.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time will vary depending on the specific substrate and reaction scale.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Ethoxy-2-fluorobenzonitrile.

Caption: Representative workflow for the synthesis of 3-Ethoxy-2-fluorobenzonitrile.

Applications in Research and Development

Fluorinated aromatic compounds are highly valued in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups. Benzonitrile-containing molecules are also precursors to a wide array of other functional groups and are themselves present in numerous bioactive compounds.

3-Ethoxy-2-fluorobenzonitrile serves as a versatile intermediate for the synthesis of:

-

Bioactive Heterocycles: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing entry into a variety of heterocyclic systems.

-

Novel Scaffolds for Drug Discovery: The unique substitution pattern allows for further functionalization at the remaining positions on the aromatic ring, enabling the exploration of new chemical space. The importance of related fluorinated building blocks, like 2-amino-3-fluorobenzoic acid, in the synthesis of anti-inflammatory agents and other therapeutics highlights the potential of this class of compounds.[7]

Conclusion

3-Ethoxy-2-fluorobenzonitrile is a valuable and versatile building block for advanced chemical synthesis. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.

References

-

AOBChem USA. (n.d.). 3-Ethoxy-2-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluorobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document elucidates its molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it delves into the significance of the benzonitrile moiety in drug discovery and outlines a detailed, field-proven protocol for its synthesis and characterization, underpinned by spectroscopic principles. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel small molecules.

Introduction: The Chemical Identity of 3-Ethoxy-2-fluorobenzonitrile

3-Ethoxy-2-fluorobenzonitrile is an organic compound featuring a benzene ring substituted with an ethoxy (-OCH₂CH₃), a fluoro (-F), and a nitrile (-C≡N) group. The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

The initial identification of this compound can be ambiguous due to the existence of closely related isomers. It is crucial to distinguish 3-Ethoxy-2-fluorobenzonitrile from its isomer, 3-(Ethoxymethyl)-2-fluorobenzonitrile. The former possesses a direct oxygen-to-ring ether linkage, while the latter has a methylene spacer. This guide focuses exclusively on 3-Ethoxy-2-fluorobenzonitrile.

Table 1: Core Molecular and Physical Properties

digraph "3_Ethoxy_2_fluorobenzonitrile_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="CH₃"]; F1 [label="F"]; C9 [label="C"]; N1 [label="N"];

// Position nodes C1 -> C2 [label="", len=1.5]; C2 -> C3 [label="", len=1.5]; C3 -> C4 [label="", len=1.5]; C4 -> C5 [label="", len=1.5]; C5 -> C6 [label="", len=1.5]; C6 -> C1 [label="", len=1.5];

C3 -> O1 [label="", len=1.5]; O1 -> C7 [label="", len=1.5]; C7 -> C8 [label="", len=1.5];

C2 -> F1 [label="", len=1.5]; C1 -> C9 [label="", len=1.5]; C9 -> N1 [label="≡", len=1.5];

// Dummy nodes for ring structure dummy1 [pos="0,0!", shape=point]; dummy2 [pos="1.3,0.75!", shape=point]; dummy3 [pos="1.3,2.25!", shape=point]; dummy4 [pos="0,3!", shape=point]; dummy5 [pos="-1.3,2.25!", shape=point]; dummy6 [pos="-1.3,0.75!", shape=point];

C1 [pos="0,0!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,2.25!"]; C4 [pos="0,3!"]; C5 [pos="-1.3,2.25!"]; C6 [pos="-1.3,0.75!"];

O1 [pos="2.6,3!"]; C7 [pos="3.9,2.25!"]; C8 [pos="5.2,3!"];

F1 [pos="2.6,0!"]; C9 [pos="-1.3,-0.75!"]; N1 [pos="-2.6,-1.5!"]; }

Caption: 2D structure of 3-Ethoxy-2-fluorobenzonitrile.

Synthetic Strategy: A Practical Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3-Ethoxy-2-fluorobenzonitrile points to 2-fluoro-3-hydroxybenzonitrile as a key precursor. The ethoxy group can be installed via an Sₙ2 reaction with an ethylating agent.

Caption: Retrosynthetic analysis of 3-Ethoxy-2-fluorobenzonitrile.

Step-by-Step Experimental Protocol

This protocol is based on the principles of the Williamson ether synthesis and is designed to be a self-validating system.

Materials:

-

2-Fluoro-3-hydroxybenzonitrile

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone (or DMF) to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). The use of a slight excess of a weak base like K₂CO₃ is crucial to deprotonate the phenol to the more nucleophilic phenoxide without causing significant side reactions.

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 - 1.5 eq) dropwise to the stirring suspension. The reaction is an Sₙ2 process, and using a primary alkyl halide like ethyl iodide is optimal to avoid elimination side reactions.[1]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization: What to Expect

While experimental spectra for 3-Ethoxy-2-fluorobenzonitrile are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons.

-

Ethoxy Group: A triplet around 1.4 ppm (3H) corresponding to the methyl protons (CH₃) coupled to the methylene protons, and a quartet around 4.1 ppm (2H) for the methylene protons (OCH₂) coupled to the methyl protons.

-

Aromatic Region: The three aromatic protons will appear as a complex multiplet between 7.0 and 7.6 ppm. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Ethoxy Group: Signals for the methyl (CH₃) and methylene (OCH₂) carbons are expected around 15 ppm and 64 ppm, respectively.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Nitrile Carbon: The nitrile carbon (C≡N) will appear as a sharp signal around 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C Stretches: Several bands in the 1400-1600 cm⁻¹ range.

-

C-H Stretches: Signals for aromatic and aliphatic C-H bonds will be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 165.

The Role of the Benzonitrile Moiety in Drug Discovery

The benzonitrile functional group is a "privileged" scaffold in medicinal chemistry due to its unique physicochemical properties.[3] It can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups.[3]

Substituted benzonitriles have been investigated for a wide range of therapeutic applications, including:

-

Enzyme Inhibition: The nitrile group can interact with active site residues of enzymes, leading to potent and selective inhibition. Benzonitrile derivatives have been developed as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer.[3]

-

Antiviral and Antimicrobial Agents: Benzonitrile-containing compounds have shown promise as inhibitors of viral entry and replication, as well as exhibiting antibacterial and antifungal properties.[3]

-

Modulation of Cellular Signaling: By targeting key proteins in signaling pathways, benzonitrile derivatives can influence cellular processes involved in various pathologies.

The presence of the fluorine and ethoxy groups in 3-Ethoxy-2-fluorobenzonitrile can further modulate its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can influence solubility and lipophilicity.

Conclusion

3-Ethoxy-2-fluorobenzonitrile is a valuable building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust synthetic protocol. The insights into the role of the benzonitrile moiety in drug discovery highlight the potential of this and related compounds in the development of novel therapeutic agents. The provided experimental and spectroscopic guidance aims to facilitate further research and application of this versatile molecule.

References

-

Crysdot LLC. 3-Ethoxy-2-fluorobenzonitrile. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

Sources

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluorobenzonitrile (CAS No. 1033202-20-8), a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The document details the compound's physicochemical properties, spectroscopic profile, and outlines a robust synthetic methodology. Furthermore, it explores the reactivity of this scaffold, highlighting its potential in the synthesis of complex molecular architectures, particularly in the context of drug discovery. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in synthetic organic chemistry and drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic molecules have garnered significant attention in the pharmaceutical and agrochemical industries due to the unique properties imparted by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a versatile functional group that can be readily transformed into other functionalities such as amines, amides, carboxylic acids, and tetrazoles.[3][4] The combination of these two features in molecules like 3-Ethoxy-2-fluorobenzonitrile creates a powerful synthon for the construction of novel bioactive compounds and advanced materials.

This guide focuses specifically on 3-Ethoxy-2-fluorobenzonitrile, a compound whose strategic substitution pattern—an ethoxy group at the 3-position and a fluorine atom at the 2-position of a benzonitrile scaffold—offers a unique combination of electronic and steric properties for chemical transformations.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3-Ethoxy-2-fluorobenzonitrile CAS Number: 1033202-20-8 Molecular Formula: C₉H₈FNO Molecular Weight: 165.16 g/mol [5]

The structural and key physicochemical properties of 3-Ethoxy-2-fluorobenzonitrile are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 165.16 g/mol | [5] |

| Exact Mass | 165.058992 u | [5] |

| SMILES | N#CC1=CC=CC(OCC)=C1F | [5] |

| LogP (Predicted) | 2.1 | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of 3-Ethoxy-2-fluorobenzonitrile

While a specific, detailed experimental protocol for the synthesis of 3-Ethoxy-2-fluorobenzonitrile is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted benzonitriles. A common and effective method involves the dehydration of a corresponding benzaldoxime.

A proposed two-step synthesis starting from commercially available 3-ethoxy-2-fluorobenzaldehyde is outlined below.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Ethoxy-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, structural elucidation, and its strategic application in the development of novel therapeutics.

Core Chemical Identity and Properties

3-Ethoxy-2-fluorobenzonitrile is a substituted aromatic nitrile featuring an ethoxy group at the 3-position and a fluorine atom at the 2-position of the benzonitrile scaffold. This unique arrangement of functional groups imparts specific reactivity and conformational properties that are highly valuable in the design of targeted therapeutic agents.

SMILES Notation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for 3-Ethoxy-2-fluorobenzonitrile is N#CC1=CC=CC(OCC)=C1F .

Molecular Formula: C₉H₈FNO[1]

Key Physicochemical Properties: A summary of the key computed and experimental properties of 3-Ethoxy-2-fluorobenzonitrile is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 165.16 g/mol | [1] |

| Exact Mass | 165.05900 Da | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 (Nitrile, Oxygen) | PubChem |

| Rotatable Bond Count | 2 | [1] |

Synthesis of 3-Ethoxy-2-fluorobenzonitrile: A Practical and Mechanistic Perspective

The most direct and industrially scalable synthesis of 3-Ethoxy-2-fluorobenzonitrile is achieved through a Williamson ether synthesis . This classical yet robust method involves the O-alkylation of a substituted phenol with an alkyl halide.[2][3][4][5][6]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 3-Ethoxy-2-fluorobenzonitrile.

Detailed Experimental Protocol

The following protocol is adapted from a validated synthetic procedure and provides a reliable method for the preparation of 3-Ethoxy-2-fluorobenzonitrile.

Materials:

-

2-Fluoro-3-hydroxybenzonitrile

-

Iodoethane (EtI)

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-fluoro-3-hydroxybenzonitrile in anhydrous DMF, add cesium carbonate.

-

To this stirred suspension, add iodoethane dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Ethoxy-2-fluorobenzonitrile.

Mechanistic Insights and Rationale for Experimental Choices

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The choice of reagents and conditions is critical for maximizing the yield and purity of the desired product.

Caption: Mechanistic workflow of the Williamson ether synthesis for 3-Ethoxy-2-fluorobenzonitrile.

-

Choice of Base (Cesium Carbonate): Cesium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzonitrile. Its high solubility in DMF and the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide, contribute to a high reaction efficiency.

-

Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the cesium cation, leaving the phenoxide anion relatively free and highly nucleophilic.

-

Alkylating Agent (Iodoethane): Iodoethane is a potent electrophile due to the excellent leaving group ability of the iodide ion. A primary alkyl halide is chosen to minimize the potential for competing E2 elimination reactions.[4][5]

-

Influence of Substituents: The electron-withdrawing nature of the ortho-fluoro and meta-cyano groups on the phenyl ring increases the acidity of the phenolic proton, facilitating its deprotonation. These groups also influence the nucleophilicity of the resulting phenoxide, a factor that must be considered in optimizing reaction conditions.

Structural Characterization and Spectroscopic Analysis

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Triplet corresponding to the methyl protons (-CH₃) of the ethoxy group. - Quartet corresponding to the methylene protons (-OCH₂-) of the ethoxy group. - Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C NMR | - Resonances for the methyl and methylene carbons of the ethoxy group. - Aromatic carbon signals, with some showing splitting due to coupling with the fluorine atom (C-F coupling). - A signal for the nitrile carbon (-C≡N). |

| IR Spectroscopy | - A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch. - C-O-C stretching vibrations for the ether linkage. - C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[9][10] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.16 g/mol .[1] |

Applications in Drug Discovery and Medicinal Chemistry

3-Ethoxy-2-fluorobenzonitrile serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential. The strategic placement of its functional groups allows for further chemical modifications, making it a versatile scaffold in drug design.

Synthesis of Lysine Acetyl Transferase (KAT) Inhibitors

A notable application of 3-Ethoxy-2-fluorobenzonitrile is in the synthesis of inhibitors of the MYST family of Lysine Acetyl Transferases (KATs). These enzymes are involved in the epigenetic regulation of gene expression and are implicated in various diseases, including cancer. The benzonitrile moiety can be a key pharmacophore or a precursor to other functional groups in the final inhibitor molecule.

Role as a Versatile Building Block

The chemical handles present in 3-Ethoxy-2-fluorobenzonitrile allow for a variety of subsequent chemical transformations:

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up avenues for introducing a wide range of functionalities.

-

Aromatic Ring Functionalization: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the modulation of the molecule's electronic and steric properties to optimize its interaction with biological targets.

The presence of the fluorine atom can also impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Ethoxy-2-fluorobenzonitrile. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Ethoxy-2-fluorobenzonitrile is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis, coupled with the strategic placement of its functional groups, makes it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

PubChem. 3-(Ethoxymethyl)-2-fluorobenzonitrile. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

PubChemLite. 3-ethoxy-5-fluorobenzonitrile (C9H8FNO). [Link]

-

MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. [Link]

-

PubChem. 4-Fluorobenzonitrile. [Link]

-

Bentham Science. Current Topics in Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Hilaris Publisher. Emerging Trends in Synthetic Medicinal Chemistry: Towards Safer and More Effective Therapies. [Link]

-

Bentham Science. Current Topics in Medicinal Chemistry. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Characterization of 3-Ethoxy-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-fluorobenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in medicinal chemistry and materials science. The presence of a fluorine atom, an ethoxy group, and a nitrile moiety on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its application, influencing everything from reaction setup and purification to storage and formulation.

This guide provides a comprehensive overview of the known physical properties of 3-Ethoxy-2-fluorobenzonitrile and presents a detailed, field-proven methodology for the experimental determination of its melting and boiling points. While specific experimental data for these properties are not widely published, this document serves as a practical manual for researchers handling this or structurally similar novel compounds.

Physicochemical Properties of 3-Ethoxy-2-fluorobenzonitrile

The fundamental identifying characteristics of 3-Ethoxy-2-fluorobenzonitrile are summarized below. This information is crucial for stoichiometric calculations, structural elucidation, and safety considerations.

| Property | Value | Source |

| CAS Number | 1033202-20-8 | [1][2][3] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | N/A |

| Melting Point | No data available | [2][3][4] |

| Boiling Point | No data available | [2][3][4] |

As indicated, the melting and boiling points for 3-Ethoxy-2-fluorobenzonitrile are not readily found in publicly accessible databases. This is not uncommon for novel or specialized chemical intermediates. The following sections provide standardized protocols for determining these crucial parameters.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically less than 1°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range. The following protocol outlines the capillary method, a widely accepted and reliable technique.

Causality Behind Experimental Choices

The choice of the capillary method is dictated by its requirement for a minimal amount of sample, its high precision, and the ability to observe the phase transition directly. The gradual heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate determination of the temperature range of melting.

Step-by-Step Protocol

-

Sample Preparation: A small amount of dry, crystalline 3-Ethoxy-2-fluorobenzonitrile is finely powdered. A capillary tube (sealed at one end) is tapped into the powder, filling it to a height of 2-3 mm. The sample is then compacted at the bottom of the tube.

-

Apparatus Setup: The filled capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The apparatus is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point. A faster rate can be used for an initial, approximate determination.

-

Observation: The sample is observed closely through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting range (e.g., 85.5 - 86.0°C).

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly dependent on atmospheric pressure. The following protocol describes a micro-boiling point determination method, suitable for small sample quantities.

Causality Behind Experimental Choices

This micro-method is advantageous when dealing with limited quantities of a substance. The inverted capillary tube traps a small amount of vapor. As the liquid is heated, the vapor pressure inside the capillary increases. Boiling is observed when this internal pressure overcomes the external atmospheric pressure, indicated by a rapid and continuous stream of bubbles. The subsequent cooling phase allows for a more precise reading, as the point at which the liquid re-enters the capillary signifies thermal equilibrium between the liquid and its vapor at the given atmospheric pressure.

Step-by-Step Protocol

-

Sample Preparation: A small volume (a few microliters) of liquid 3-Ethoxy-2-fluorobenzonitrile is placed in a small-diameter test tube (Thiele tube or similar).

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

-

Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Observation (Heating): The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. This indicates that the boiling point has been reached and exceeded.

-

Observation (Cooling): The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This is the boiling point at the current atmospheric pressure.

-

Pressure Correction: The recorded atmospheric pressure is noted, and if necessary, the boiling point is corrected to standard pressure (760 mmHg) using a nomograph or appropriate formula.

Workflow for Boiling Point Determination

Caption: Workflow for the micro-determination of a liquid's boiling point.

Conclusion

While the melting and boiling points of 3-Ethoxy-2-fluorobenzonitrile are not currently documented in common chemical literature, this guide provides the necessary framework for any researcher to accurately and reliably determine these critical physical properties. Adherence to these standardized protocols will ensure data of high integrity, facilitating the successful application of this compound in further research and development endeavors.

References

-

PubChem. 3-(Ethoxymethyl)-2-fluorobenzonitrile. [Link]

-

PubChem. 3-Chloro-2-fluorobenzonitrile. [Link]

-

Chemsrc. 2,3,3-trimethylbutan-2-yl prop-2-enoate | CAS#:1033202-90-2. [Link]

-

Crysdot LLC. 3-Ethoxy-2-fluorobenzonitrile. [Link]

-

AOBChem USA. 3-Ethoxy-2-fluoro-4-methoxybenzonitrile. [Link]

Sources

Solubility characteristics of 3-Ethoxy-2-fluorobenzonitrile in various solvents

An In-depth Technical Guide to the Solubility Characteristics of 3-Ethoxy-2-fluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

3-Ethoxy-2-fluorobenzonitrile is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for characterizing the solubility of 3-Ethoxy-2-fluorobenzonitrile. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, provides detailed, field-proven protocols for its experimental determination, and discusses appropriate analytical techniques for quantification. This guide is intended for researchers, scientists, and drug development professionals to enable a systematic and accurate evaluation of the solubility profile of 3-Ethoxy-2-fluorobenzonitrile.

Introduction to 3-Ethoxy-2-fluorobenzonitrile and the Imperative of Solubility

3-Ethoxy-2-fluorobenzonitrile (CAS No: 1033202-20-8) is a small organic molecule featuring a benzonitrile core functionalized with an ethoxy and a fluoro group.[1][2] Benzonitrile derivatives are significant pharmacophores and versatile intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[3] The physicochemical properties of such molecules, particularly their solubility, are a critical determinant of their utility.

In the realm of drug discovery and development, aqueous solubility profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[4] Poor aqueous solubility can be a major hurdle, leading to challenging formulations and unreliable in-vitro assay results.[5] In synthetic organic chemistry, the choice of solvent is dictated by the solubility of reactants and reagents, which in turn influences reaction rates, yields, and purity. Therefore, a comprehensive understanding of the solubility of 3-Ethoxy-2-fluorobenzonitrile in a range of solvents, from polar to non-polar, is a foundational requirement for its rational application.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of 3-Ethoxy-2-fluorobenzonitrile—C₉H₈FNO with a molecular weight of 165.16 g/mol —provides key insights into its likely solubility characteristics.[2]

-

The Benzonitrile Core: The aromatic ring is inherently hydrophobic, suggesting a preference for non-polar or moderately polar organic solvents.

-

The Nitrile Group (-C≡N): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

-

The Fluoro Group (-F): The high electronegativity of fluorine can influence the electron distribution of the aromatic ring and participate in dipole-dipole interactions.

-

The Ethoxy Group (-OCH₂CH₃): This group adds some lipophilicity while the ether oxygen can also act as a hydrogen bond acceptor.

Based on these structural features, it can be predicted that 3-Ethoxy-2-fluorobenzonitrile will exhibit limited solubility in water and other highly polar protic solvents. Conversely, it is expected to be more soluble in common organic solvents like ethers, ketones, and chlorinated solvents. The principle of "like dissolves like" is a useful initial guide for solvent selection.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental method is essential. The shake-flask method is a widely accepted "gold standard" technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is achieved.[7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a robust methodology for determining the equilibrium solubility of 3-Ethoxy-2-fluorobenzonitrile in a variety of solvents.

Materials and Equipment:

-

3-Ethoxy-2-fluorobenzonitrile (solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Ethoxy-2-fluorobenzonitrile to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[7]

-

Accurately pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to reach thermodynamic equilibrium, typically 24 to 72 hours.[7] It is advisable to determine the time to reach equilibrium experimentally by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Separate the undissolved solid from the saturated solution by centrifugation.

-

Carefully withdraw the supernatant and filter it through a fine-pored syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially inflating the measured solubility.[7]

-

-

Quantification:

-

The concentration of 3-Ethoxy-2-fluorobenzonitrile in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC with UV detection.[6]

-

Prepare a calibration curve using standard solutions of 3-Ethoxy-2-fluorobenzonitrile of known concentrations in the same solvent.

-

Accurately dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Relationship between Solute/Solvent Properties and Solubility.

Conclusion

While specific, publicly available solubility data for 3-Ethoxy-2-fluorobenzonitrile is scarce, this technical guide provides a robust framework for its systematic determination. By understanding the physicochemical characteristics of the molecule and applying standardized experimental protocols like the shake-flask method coupled with reliable analytical quantification, researchers can generate high-quality, reproducible solubility data. This information is indispensable for advancing the application of 3-Ethoxy-2-fluorobenzonitrile in drug discovery, chemical synthesis, and materials science, enabling informed decisions in formulation, process development, and screening.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents.

- ChemicalBook. (2022). 3-Ethoxy-2-fluorobenzonitrile | 1033202-20-8.

- ECHEMI. (n.d.). 1033202-20-8, 3-Ethoxy-2-fluorobenzonitrile Formula.

- PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile.

- Crysdot LLC. (n.d.). 3-Ethoxy-2-fluorobenzonitrile.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- AOBChem USA. (n.d.). 3-Ethoxy-2-fluoro-4-methoxybenzonitrile.

- BLD Pharm. (n.d.). 1156079-46-7|3-Fluoro-4-ethoxybenzonitrile.

- ECHEMI. (n.d.). 61310-53-0, 3-Ethoxy-2-propenenitrile Formula.

- CookeChem. (n.d.). 3-Ethoxy-2-fluorobenzonitrile, 1033202-20-8.

- NIH. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. 3-Ethoxy-2-fluorobenzonitrile | 1033202-20-8 [chemicalbook.com]

- 2. 3-Ethoxy-2-fluorobenzonitrile , 1033202-20-8 - CookeChem [cookechem.com]

- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Ethoxy-2-fluorobenzonitrile safety data sheet (SDS) and handling precautions

An In-depth Technical Guide for the Safe Handling of 3-Ethoxy-2-fluorobenzonitrile

Compound Profile and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. While experimentally derived data for 3-Ethoxy-2-fluorobenzonitrile is scarce, computational predictions and data from suppliers provide a working profile.

| Property | Value | Source |

| CAS Number | 1033202-20-8 | [1][2] |

| Molecular Formula | C₉H₈FNO (or C₁₀H₁₀FNO for the ethoxymethyl isomer) | [2][3] |

| Molecular Weight | 165.16 g/mol (or 179.19 g/mol for the ethoxymethyl isomer) | [2][3] |

| Appearance | Assumed to be a solid or liquid at room temperature. | Inferred |

| Storage Temperature | 2-8°C |

Note: Some databases show conflicting information between 3-Ethoxy-2-fluorobenzonitrile and its isomer, 3-(Ethoxymethyl)-2-fluorobenzonitrile.[3] Researchers should verify the identity of their material. This guide focuses on the ethoxy-substituted compound.

Inferred Hazard Profile and Risk Assessment

Due to the absence of a specific SDS, the hazard profile for 3-Ethoxy-2-fluorobenzonitrile is inferred from related chemical structures. The primary structural alerts for toxicity are the benzonitrile group and the fluorinated aromatic ring .

-

Benzonitriles: This class of compounds can be toxic. The primary concern with nitriles is their potential to release cyanide (HCN) in vivo or under certain chemical conditions (e.g., strong acidic hydrolysis), which can inhibit cellular respiration.[4] General toxicity for benzonitriles includes acute oral and dermal toxicity.[5]

-

Fluorinated Aromatics: The introduction of fluorine can significantly alter a molecule's metabolic stability and biological activity.[6] Many fluorinated benzonitriles are classified as causing skin and serious eye irritation.[4][7][8]

Based on SDSs for analogous compounds, the following GHS classifications are anticipated:

| Hazard Class | Anticipated Classification & Statement | Rationale from Surrogates (e.g., 3-Fluorobenzonitrile, 3-Ethoxybenzonitrile) |

| Acute Toxicity, Oral | Category 3 or 4 (H301: Toxic if swallowed or H302: Harmful if swallowed) | [7][8][9] |

| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | [5][9] |

| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | [9] |

| Skin Corrosion / Irritation | Category 2 (H315: Causes skin irritation) | [4][7][8][9] |

| Serious Eye Damage / Eye Irritation | Category 1 or 2A (H318: Causes serious eye damage or H319: Causes serious eye irritation) | [4][7][8][9] |

| Specific Target Organ Toxicity (Single) | Category 3 (H335: May cause respiratory irritation) | [4][7][9] |

The following diagram illustrates the risk assessment workflow that forms the basis for the handling protocols in this guide.

Caption: Risk assessment workflow for 3-Ethoxy-2-fluorobenzonitrile.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential. The primary engineering control is supplemented by mandatory PPE to minimize all potential routes of exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 3-Ethoxy-2-fluorobenzonitrile, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent inhalation of any dust, aerosols, or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE):

The appropriate selection and consistent use of PPE are non-negotiable.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][7] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

-

Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them before each use and use proper removal techniques to avoid skin contact.[7] For extended operations or when handling larger quantities, consider double-gloving.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] For transfers of significant quantities, a chemical-resistant apron may be warranted.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate cartridge is necessary.

Standard Operating Procedure: Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure and contamination.

A. Preparation and Weighing:

-

Pre-use Inspection: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Container Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Aliquotting: Weigh the compound in the fume hood. Use a disposable weighing boat. If the material is a solid, take care to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe.

-

Closure: Tightly reseal the main container immediately after use.[13]

B. Solution Preparation and Reaction Setup:

-

Solvent Addition: Add the solvent to the flask containing the weighed compound slowly to avoid splashing.

-

System Integrity: Ensure all glassware joints are properly sealed. If the reaction is to be heated, use a condenser and ensure a stable, controlled heating source.

-

Inert Atmosphere: For moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon).

C. Storage:

-

Container: Store the compound in its original, tightly closed container.[9][14]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6][10] Recommended storage is in a refrigerator (2-8°C).

-

Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[6]

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All laboratory personnel must be familiar with these procedures.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13][14] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][13][15] Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][14][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7][8] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |

Spill Management:

-

Small Spills (in a fume hood):

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area and alert colleagues.[4]

-

Restrict access to the area.

-

Contact your institution's emergency response team. Do not attempt to clean it up without proper training and equipment.

-

The following diagram outlines the logical flow for responding to an emergency situation.

Caption: Decision-making workflow for laboratory emergencies.

Waste Disposal

All waste containing 3-Ethoxy-2-fluorobenzonitrile, including contaminated consumables (gloves, weighing boats) and absorbed spill material, must be treated as hazardous waste.

-

Collection: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4][6]

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge into drains or the environment.[4]

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-4-fluorobenzonitrile.

- PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile.

- Sigma-Aldrich. (2022).

- Alfa Aesar. (2025).

- Sigma-Aldrich. (2024).

- ChemicalBook. (2022). 3-Ethoxy-2-fluorobenzonitrile | 1033202-20-8.

- Biosynth. (2025).

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Fluoro-3-methoxybenzonitrile.

- BenchChem. (2025).

- University of California. (n.d.).

- ECHEMI. (n.d.). 3-Ethoxy-2-fluorobenzonitrile Formula.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 3-Ethoxy-2-fluorobenzonitrile Industrial Grade.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

- Fisher Scientific. (2025).

- Crysdot LLC. (n.d.). 3-Ethoxy-2-fluorobenzonitrile.

- NICNAS. (2019). Benzonitrile: Human health tier II assessment.

Sources

- 1. 3-Ethoxy-2-fluorobenzonitrile | 1033202-20-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3-(Ethoxymethyl)-2-fluorobenzonitrile | C10H10FNO | CID 107115085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxy-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. We will delve into its chemical properties, plausible synthesis methodologies with mechanistic insights, commercial availability, and its strategic importance in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] Benzonitrile moieties, on the other hand, are versatile functional groups that can participate in a wide array of chemical transformations, making them valuable synthons in the construction of complex molecular architectures.[2]

3-Ethoxy-2-fluorobenzonitrile (CAS No. 1033202-20-8) emerges as a particularly interesting building block by combining these key features. The ortho-fluoro and meta-ethoxy substitution pattern on the benzonitrile core offers a unique electronic and steric environment, enabling chemists to explore novel chemical space in their drug discovery programs. This guide will provide the foundational knowledge necessary to effectively utilize this promising intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1033202-20-8 | [3] |

| Molecular Formula | C₉H₈FNO | [3] |

| Molecular Weight | 165.16 g/mol | [3] |

| Appearance | Typically a solid or oil | General chemical knowledge |

| Purity | Commercially available up to >98% | [4] |

Synthesis of 3-Ethoxy-2-fluorobenzonitrile: Plausible Methodologies

While specific, peer-reviewed synthesis protocols for 3-Ethoxy-2-fluorobenzonitrile are not extensively published, two primary synthetic strategies can be proposed based on established organic chemistry principles: Williamson Ether Synthesis and Nucleophilic Aromatic Substitution.

Williamson Ether Synthesis from 2-Fluoro-3-hydroxybenzonitrile

This is a highly plausible and classical approach for the formation of the ethoxy group. The reaction proceeds via an Sₙ2 mechanism where an alkoxide nucleophile displaces a halide or other suitable leaving group.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of 3-Ethoxy-2-fluorobenzonitrile.

Detailed Experimental Protocol (Hypothetical):

-

Deprotonation: To a stirred solution of 2-fluoro-3-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at room temperature. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

-

Ethylation: An ethylating agent, such as bromoethane or iodoethane (1.2 eq), is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-Ethoxy-2-fluorobenzonitrile.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: A strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride is a powerful, non-nucleophilic base that drives the reaction to completion. Potassium carbonate is a milder, less hazardous alternative that is often effective. Polar aprotic solvents like DMF and acetone are chosen for their ability to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Choice of Ethylating Agent: Iodoethane is generally more reactive than bromoethane, which may allow for milder reaction conditions or shorter reaction times.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.

Nucleophilic Aromatic Substitution (SₙAr) on 2,3-Difluorobenzonitrile

This approach leverages the electron-withdrawing nature of the nitrile group and the ortho-fluorine to activate the aromatic ring for nucleophilic attack.

Reaction Scheme:

Figure 2: Nucleophilic Aromatic Substitution for the Synthesis of 3-Ethoxy-2-fluorobenzonitrile.

Detailed Experimental Protocol (Hypothetical):

-